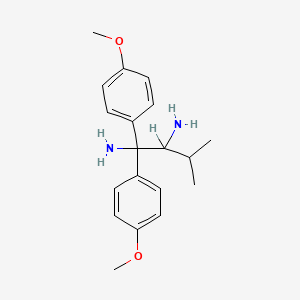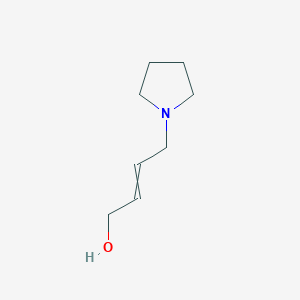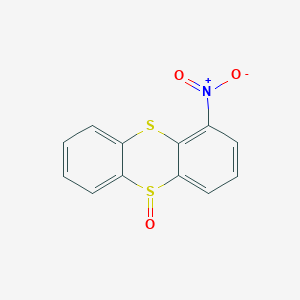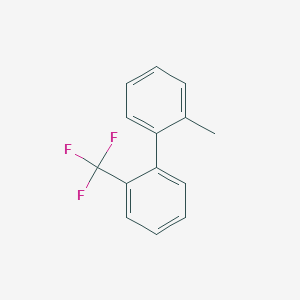![molecular formula C21H35F3N2 B15165617 N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine CAS No. 627521-51-1](/img/structure/B15165617.png)
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzylamine and undecylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents include triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts.
Procedure: The reaction mixture is stirred at low temperatures (-20°C to 0°C) to ensure the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters more precisely.
Purification Steps: Including recrystallization and distillation to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of the target compound.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine is unique due to its combination of a trifluoromethyl group and a long undecyl chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
627521-51-1 |
|---|---|
Molecular Formula |
C21H35F3N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N'-[[4-(trifluoromethyl)phenyl]methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H35F3N2/c1-2-3-4-5-6-7-8-9-10-15-25-16-17-26-18-19-11-13-20(14-12-19)21(22,23)24/h11-14,25-26H,2-10,15-18H2,1H3 |
InChI Key |
ACIILKAWFQNPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)

![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)

![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)

![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)

![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
